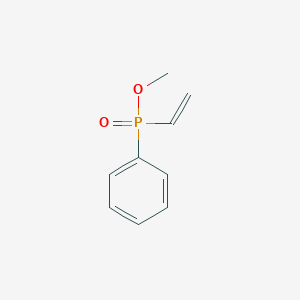
Methyl ethenyl(phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ethenyl(phenyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a methyl, ethenyl, and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ethenyl(phenyl)phosphinate typically involves the reaction of phenylphosphinic acid with methyl vinyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl ethenyl(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates .
Scientific Research Applications
Methyl ethenyl(phenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use in drug development, particularly as a prodrug to improve the bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl ethenyl(phenyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phenylphosphinic acid
- Methylphosphinic acid
- Vinylphosphinic acid
Comparison
Methyl ethenyl(phenyl)phosphinate is unique due to the presence of both ethenyl and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. For example, the ethenyl group allows for additional substitution reactions, while the phenyl group can enhance the compound’s stability and potential biological activity .
Properties
CAS No. |
119073-93-7 |
|---|---|
Molecular Formula |
C9H11O2P |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
[ethenyl(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C9H11O2P/c1-3-12(10,11-2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |
InChI Key |
LJXAGUAJERRRCW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















